molecular formula C17H20F5NO B3817716 3-[2-(2,4-difluorophenyl)ethyl]-1-(4,4,4-trifluorobutanoyl)piperidine

3-[2-(2,4-difluorophenyl)ethyl]-1-(4,4,4-trifluorobutanoyl)piperidine

Cat. No. B3817716
M. Wt: 349.34 g/mol
InChI Key: KMSLAIOOBUWWMZ-UHFFFAOYSA-N
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Description

The compound is a piperidine derivative. Piperidine is a widely used building block in the synthesis of organic compounds, including pharmaceuticals. The presence of the difluorophenyl group and the trifluorobutanoyl group suggests that this compound could have interesting biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the six-membered piperidine ring, the aromatic difluorophenyl group, and the trifluorobutanoyl group. The presence of fluorine atoms could significantly influence the compound’s physical and chemical properties, as fluorine is highly electronegative .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the aromatic ring, the piperidine ring, and the carbonyl group in the trifluorobutanoyl moiety. The difluorophenyl group might undergo electrophilic aromatic substitution reactions, while the carbonyl group could be involved in various addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine atoms could increase its lipophilicity, potentially influencing its solubility and permeability .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. The Material Safety Data Sheet (MSDS) for the compound would provide detailed information about its hazards, safe handling procedures, and emergency measures .

properties

IUPAC Name

1-[3-[2-(2,4-difluorophenyl)ethyl]piperidin-1-yl]-4,4,4-trifluorobutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F5NO/c18-14-6-5-13(15(19)10-14)4-3-12-2-1-9-23(11-12)16(24)7-8-17(20,21)22/h5-6,10,12H,1-4,7-9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMSLAIOOBUWWMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCC(F)(F)F)CCC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(2,4-Difluorophenyl)ethyl]-1-(4,4,4-trifluorobutanoyl)piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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